molecular formula C19H25NO2S B280958 2,5-diethyl-N-mesitylbenzenesulfonamide

2,5-diethyl-N-mesitylbenzenesulfonamide

Cat. No.: B280958
M. Wt: 331.5 g/mol
InChI Key: PGNPFTXFFQKDSS-UHFFFAOYSA-N
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Description

2,5-Diethyl-N-mesitylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide group (-SO₂NH-) attached to a benzene ring substituted with two ethyl groups at the 2- and 5-positions and a mesityl (2,4,6-trimethylphenyl) group at the N-position. This structure confers unique steric and electronic properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H25NO2S

Molecular Weight

331.5 g/mol

IUPAC Name

2,5-diethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C19H25NO2S/c1-6-16-8-9-17(7-2)18(12-16)23(21,22)20-19-14(4)10-13(3)11-15(19)5/h8-12,20H,6-7H2,1-5H3

InChI Key

PGNPFTXFFQKDSS-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=C(C=C2C)C)C

Canonical SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Crystallographic Parameters of Selected Sulfonamides
Compound Molecular Formula Space Group Lattice Parameters (Å, °) Reference
N-(2,5-Dimethylphenyl)benzenesulfonamide C₁₄H₁₅NO₂S P2₁/n a = 10.523, b = 8.5631, c = 15.135, α = 101.86
2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid C₁₂H₁₅Cl₂NO₄S Not specified R factor = 0.041, wR = 0.127
2,5-Diethoxy-N-isopropyl-4-methylbenzenesulfonamide C₁₄H₂₃NO₄S Not specified CAS: 886123-30-4

Key Observations:

  • Steric Effects : The mesityl group in 2,5-diethyl-N-mesitylbenzenesulfonamide introduces significant steric bulk compared to smaller N-substituents like methyl (–2) or isopropyl (). This bulk likely reduces molecular flexibility and may influence crystal packing efficiency.
  • Crystal Symmetry: N-(2,5-Dimethylphenyl)benzenesulfonamide crystallizes in the monoclinic P2₁/n system with distinct bond angles (e.g., C10–C11–C12 = 116.8°) . Similar distortions might occur in the target compound due to ethyl/mesityl substituents.

Electronic and Substituent Effects

Table 2: Substituent Influence on Electronic Properties
Compound Substituents Electronic Effects Steric Effects
This compound 2,5-diethyl, N-mesityl Electron-donating (alkyl groups) High steric hindrance
N-(2-Hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide 2,5-dimethyl, N-(2-hydroxy-5-methylphenyl) Electron-withdrawing (-OH) Moderate steric hindrance
2,5-Diethoxy-N-isopropyl-4-methylbenzenesulfonamide 2,5-diethoxy, N-isopropyl Electron-donating (alkoxy groups) Moderate steric hindrance

Key Observations:

  • Electron-Donating vs.
  • Hydrogen Bonding : Compounds like N-(2-hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide () exhibit hydrogen bonding via -OH, which is absent in the target compound. This difference may affect solubility and crystal lattice stability.
Table 3: Molecular Weight and Functional Group Impact
Compound Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound ~335 (estimated) Diethyl, mesityl, sulfonamide Enzyme inhibition, catalysis
N-(2,5-Dimethylphenyl)benzenesulfonamide 261.33 Methyl, sulfonamide Crystallography studies
2,5-Diethoxy-N-isopropyl-4-methylbenzenesulfonamide 301.40 Diethoxy, isopropyl, sulfonamide Drug design, agrochemicals

Key Observations:

  • Molecular Weight : The target compound’s higher molecular weight (~335 g/mol) compared to simpler analogs (e.g., 261 g/mol in ) may influence bioavailability and diffusion rates in biological systems.
  • Synthetic Pathways : Similar compounds (e.g., ) are synthesized via sulfonation of substituted anilines, suggesting analogous routes for the target compound .

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